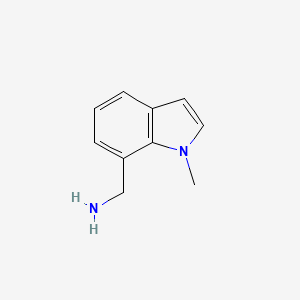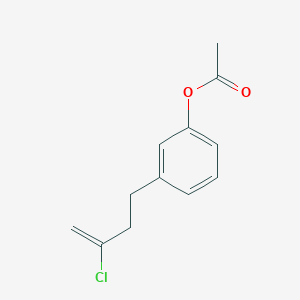
4-(3-Acetoxyphenyl)-2-chloro-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Acetoxyphenyl)-2-chloro-1-butene, also known as 4-APCB, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This compound has been shown to have a wide range of biochemical and physiological effects, and its synthesis method, mechanism of action, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Solvolysis Reactions
The compound has been studied for its role in solvolysis reactions. Notably, the solvolysis of related molecules, like 2-methoxy-2-phenyl-3-butene, in water/acetonitrile mixtures, leads to products like 2-hydroxy-2-phenyl-3-butene under kinetic control. These reactions are significant for understanding the reactivity and stability of carbocations formed during the process (Jia et al., 2002).
Biomarker Development
Compounds structurally similar to 4-(3-Acetoxyphenyl)-2-chloro-1-butene have been used in the development of biomarkers. For instance, 1-Chloro-2-hydroxy-3-butene (CHB), an in vitro metabolite of 1,3-butadiene, has been transformed into mercapturic acids in vivo, which are then used as practical biomarkers. The quantification of these biomarkers helps understand the bioactivation and detoxification pathways of various compounds (Wu et al., 2019).
Photochemical Studies
The photochemistry of related compounds, like 4-chlorophenol, has been studied in various solvents. These studies often lead to reductive dehalogenation products through both homolytic and heterolytic paths, offering insights into the cationic mechanism of addition to alkenes, which is crucial for understanding the reactivity of certain chemical groups (Protti et al., 2004).
Bioactivation Studies
Understanding the bioactivation of certain chemical compounds, like 1-Chloro-2-hydroxy-3-butene, is critical. These studies involve the investigation of the metabolic pathways and the products formed, such as 1-chloro-3-buten-2-one and 1-chloro-3,4-epoxy-2-butanol, which are significant for understanding the toxicity and carcinogenicity of various substances (Wang et al., 2018).
Material Science
In the realm of material science, compounds with similar structures have been used in the synthesis of novel materials like poly(3-phenylgalvinoxylthiophene), which showcases high spin concentration and paramagnetic properties, crucial for developing new materials with unique electrical and magnetic properties (Miyasaka et al., 2001).
Propiedades
IUPAC Name |
[3-(3-chlorobut-3-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-9(13)6-7-11-4-3-5-12(8-11)15-10(2)14/h3-5,8H,1,6-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVLKPREPCFLQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641196 |
Source


|
| Record name | 3-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetoxyphenyl)-2-chloro-1-butene | |
CAS RN |
890097-80-0 |
Source


|
| Record name | Phenol, 3-(3-chloro-3-buten-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate](/img/structure/B1345281.png)
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1345284.png)
![4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1345285.png)
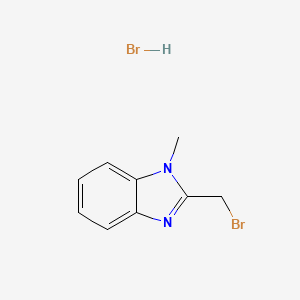

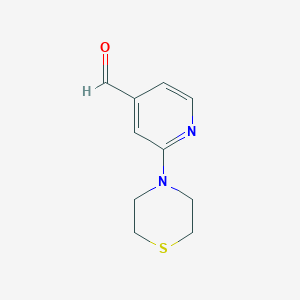
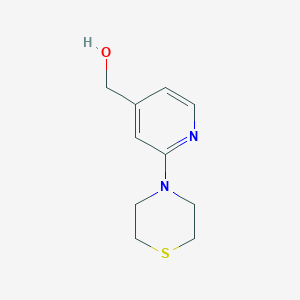
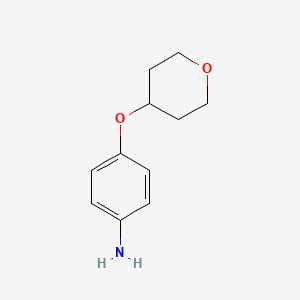
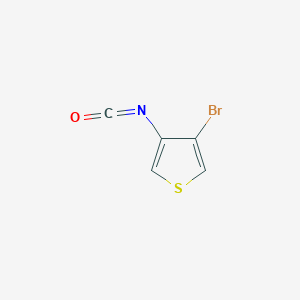
![[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1345297.png)
![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1345298.png)
![Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1345302.png)
![[1-(Thien-2-ylmethyl)piperid-4-yl]methanol](/img/structure/B1345304.png)
